acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Overview
Description
Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of an acetic acid group and a furan ring substituted with two methoxy groups and a methanol group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol typically involves the reaction of methanol with 2,5-dimethoxyfuran in the presence of acetic anhydride . The reaction conditions often include a controlled temperature and the use of a catalyst to facilitate the reaction. The yield of this synthesis can be optimized by adjusting the molar ratios of the reactants and the reaction time.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong acids or bases as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyfuran: Shares the furan ring structure with methoxy groups but lacks the acetic acid and methanol groups.
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group but does not have methoxy or methanol groups.
2,5-Dimethoxybenzyl alcohol: Similar in having methoxy groups and an alcohol group but differs in the aromatic ring structure.
Uniqueness
The presence of both acetic acid and methanol groups, along with the furan ring, makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.C2H4O2/c1-9-6-3-4-7(5-8,10-2)11-6;1-2(3)4/h3-4,6,8H,5H2,1-2H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXSAVHCJHKSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1C=CC(O1)(CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70786783 | |
Record name | Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70786783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41991-02-0 | |
Record name | Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70786783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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